N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide
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Overview
Description
N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide: is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, characterized by the presence of benzyl, ethyl, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide typically involves the condensation of 2-methyl-3-nitrobenzoic acid with N-benzyl-N-ethylamine . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of solid-phase synthesis techniques can also be employed to facilitate the purification process and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide can be reduced to an amine group using reducing agents such as in the presence of a catalyst.
Oxidation: The methyl group can undergo oxidation to form a carboxylic acid using oxidizing agents like .
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Room temperature to 50°C
Oxidation: Potassium permanganate (KMnO4), Aqueous medium, Room temperature to 80°C
Substitution: Various nucleophiles, Solvent (e.g., ethanol), Room temperature to reflux conditions
Major Products:
Reduction: N-benzyl-N-ethyl-2-methyl-3-aminobenzamide
Oxidation: N-benzyl-N-ethyl-2-carboxy-3-nitrobenzamide
Substitution: Depends on the nucleophile used
Scientific Research Applications
Chemistry: N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also be used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The benzyl and ethyl groups may enhance the compound’s binding affinity to its targets, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- N-benzyl-N-ethylbenzamide
- N-benzyl-N-ethyl-3-nitrobenzamide
- N-benzyl-N-methyl-2-methyl-3-nitrobenzamide
Comparison: N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide is unique due to the presence of both methyl and nitro groups on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to N-benzyl-N-ethylbenzamide, the nitro group in this compound introduces additional reactivity, making it suitable for a wider range of chemical transformations. The presence of the methyl group also differentiates it from N-benzyl-N-ethyl-3-nitrobenzamide, potentially affecting its binding interactions and pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-18(12-14-8-5-4-6-9-14)17(20)15-10-7-11-16(13(15)2)19(21)22/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXCBQSHRNLOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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